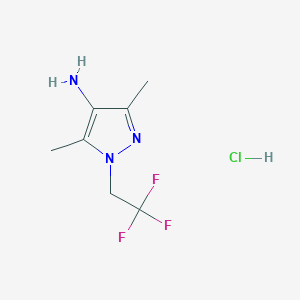
6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C7H8F2N2O.ClH . It has a molecular weight of 210.61 . This compound is used in scientific research and exhibits intriguing properties that make it valuable for various applications, such as drug discovery and synthesis of novel compounds.
Molecular Structure Analysis
The InChI code for 6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride is 1S/C7H8F2N2O.ClH/c8-6(9)4-12-7-2-1-5(10)3-11-7;/h1-3,6H,4,10H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride is a powder at room temperature . The compound is stable under normal temperatures and pressures.科学的研究の応用
Chemical Synthesis and Reactivity
The study of chemical synthesis and reactivity involving fluorinated pyridine derivatives reveals their significance in the development of complex chemical structures. For instance, the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine through amine and hydroxy substitution highlights the reactivity of such compounds. This process involves the transformation of by-products into the desired product with high yield and purity, showcasing the potential for creating structurally diverse molecules with specific functional groups (Mi Zhi-yuan, 2010).
Photophysical Properties and Self-Assembly Behaviors
The study of polyfluorene derivatives functionalized with primary amine groups on side chains, such as poly(9,9-bis(6′-aminohexyl)fluorene), demonstrates the impact of amine groups on the photophysical properties and self-assembly behaviors of organic compounds. These materials exhibit special surface morphologies due to intramolecular/intermolecular hydrogen bonding and π–π stacking interactions, beneficial for molecular ordering and device fabrication, including their application in polymer light-emitting diodes (PLEDs) (Zeng-Shan Guo et al., 2009).
Parallel Synthesis Applications
The parallel synthesis approach for creating 4-amino-2,6-dialkylamino-pyridines starting from 2,6-difluoro-3,5-dichloro-pyridine showcases a method for generating a variety of amines in good yields. This method is mild, adaptable for combinatorial chemistry purposes, and applicable to a wide range of amines, underscoring the versatility of fluorinated pyridines in synthetic chemistry (M. Menichincheri et al., 2003).
Antibacterial Activity
Research into the design and synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives reveals their potential antibacterial activity. This underscores the role of fluorinated pyridine derivatives in developing new antibacterial agents, highlighting the importance of structural modifications to achieve biological activity (B. Reddy & K. Prasad, 2021).
Optical Properties in Heterocyclic Systems
The investigation into the optical properties of trisheterocyclic systems with electron-donating amino groups provides insights into the impact of amine donors and nitrogen-based π-deficient heterocycles on thermal, redox, and fluorescence properties. Such research is crucial for understanding the structure-property relationships in materials science and for the development of new materials with tailored optical properties (J. Palion-Gazda et al., 2019).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
特性
IUPAC Name |
6-(2,2-difluoroethoxy)pyridin-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O.ClH/c8-6(9)4-12-7-2-1-5(10)3-11-7;/h1-3,6H,4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOQFGQWKGPAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)OCC(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,2-Difluoroethoxy)pyridin-3-amine hydrochloride | |
CAS RN |
1431962-78-5 |
Source


|
| Record name | 6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/no-structure.png)
